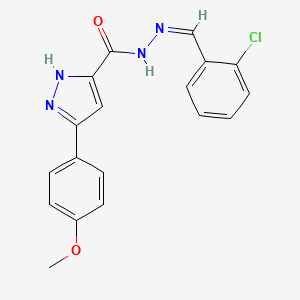

(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

(Z)-N'-(2-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a Z-configuration imine group. Its molecular formula is C₁₈H₁₅ClN₄O₂, with a methoxy-substituted phenyl ring at position 3 of the pyrazole core and a 2-chlorobenzylidene moiety attached via a hydrazone linkage (SMILES: COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=C(C=C3)Cl) . The stereochemistry of the imine group (Z-configuration) is critical for its molecular interactions, as evidenced by its InChIKey (LPAJKNBBZRICPD-JAIQZWGSSA-N) .

Properties

IUPAC Name |

N-[(Z)-(2-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-25-14-8-6-12(7-9-14)16-10-17(22-21-16)18(24)23-20-11-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMWZDHIVCUXLN-JAIQZWGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The resulting product is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of pyrazole-5-carbohydrazide exhibited significant inhibitory effects on the growth of A549 lung cancer cells, with some compounds inducing apoptosis through various mechanisms . The specific compound (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has shown promise in enhancing apoptosis in cancer cells, indicating its potential as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its anti-inflammatory effects. Compounds containing pyrazole moieties are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (Z)-N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Chloro vs. 4-Chloro Substitution

- (Z)-N'-(4-Chlorobenzylidene)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide

This positional isomer substitutes the 2-chloro group with a 4-chloro benzylidene. While its molecular formula remains identical (C₁₈H₁₅ClN₄O₂ ), the altered chlorine position impacts electronic properties and binding affinity. For instance, the 4-chloro derivative may exhibit weaker steric hindrance in planar molecular docking compared to the 2-chloro analog .

Methoxy-Substituted Derivatives

- (E)-N'-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide (E-MBPC)

Replacing the 4-methoxyphenyl group with a simpler 4-methoxybenzylidene and adding a methyl group at position 5 reduces molecular complexity (C₁₃H₁₄N₄O₂ ). E-MBPC shows moderate cytotoxicity against cancer cells, but its E -isomer configuration results in lower bioactivity compared to Z -configured analogs, highlighting the importance of stereochemistry .

Chlorophenoxy and Bulky Substituents

- 1-(3-(4-Chlorophenoxy)Phenyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide This derivative features dual 4-chlorophenyl groups and a phenoxy linker. The increased lipophilicity (logP ≈ 4.2) enhances membrane permeability, leading to ~70% growth inhibition in A549 lung cancer cells at 10 μM, outperforming the target compound in preliminary assays .

- 3-(tert-Butyl)-N'-(4-(Dimethylamino)Benzylidene)-1-(3-Methylbenzyl)-1H-Pyrazole-5-Carbohydrazide (A1H7) The tert-butyl and dimethylamino groups improve solubility (logS = -3.5) and synthetic yield (65% vs. 32–37% for cyclohexanecarbonyl analogs ). However, the bulky substituents may sterically hinder target engagement .

Triazole and Thiophene Analogs

- N-[(E)-2-Chlorobenzylidene]-3-(4-Methylbenzylsulfanyl)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol Replacing the pyrazole core with a triazole ring introduces sulfur-based interactions (C–H⋯S).

- (Z)-N-(1-(4-Methoxyphenyl)Ethylidene)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide Substituting the 2-chlorobenzylidene with a thiophene ring (C₁₈H₁₈N₄O₂S) introduces π–π stacking capabilities.

Comparative Data Table

Key Findings and Implications

- Stereochemistry Matters : The Z -configuration in the target compound optimizes spatial alignment for target binding compared to E -isomers .

- Chloro Position : 2-Chloro substitution may enhance steric interactions in hydrophobic pockets, whereas 4-chloro analogs offer better solubility .

- Bulk vs. Bioactivity : Bulky groups (e.g., tert-butyl) improve solubility but may reduce efficacy, suggesting a trade-off in design .

- Heterocycle Swaps : Triazole and thiophene variants introduce new interaction modes (e.g., sulfur bonding) but require further cytotoxicity profiling .

Biological Activity

(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-methoxyphenyl hydrazine followed by the addition of a carbohydrazide moiety. The compound's structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole compounds display potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

| Compound | Activity | Reference |

|---|---|---|

| (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | Antimicrobial | |

| Similar Pyrazole Derivatives | Antimicrobial against E. coli, Bacillus subtilis |

Antifungal Activity

In vitro studies have demonstrated that pyrazole derivatives, including those structurally related to (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, exhibit antifungal activity against strains like Candida albicans. These compounds may disrupt fungal cell wall synthesis or function as enzyme inhibitors .

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have shown promising results. For example, compounds similar to (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves apoptosis induction and inhibition of cell proliferation pathways.

The biological activity of (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide may be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structures to (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibited significant inhibition zones compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The study revealed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as alternative anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for (Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the pyrazole core via cyclization of β-keto esters or hydrazine derivatives.

- Step 2 : Condensation of the pyrazole-carbohydrazide intermediate with 2-chlorobenzaldehyde under acidic or basic conditions to form the hydrazone linkage.

- Step 3 : Purification via column chromatography or recrystallization to isolate the Z-isomer . Key Conditions :

- Temperature: 60–80°C for condensation.

- Solvent: Ethanol or DMF for solubility.

- Catalysts: p-TsOH or acetic acid for imine formation .

| Synthetic Route | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 70°C | 65–75 | ≥98% |

| DMF, 80°C | 55–65 | ≥95% |

Q. How is the compound characterized structurally?

Structural confirmation requires:

- NMR Spectroscopy : and NMR to identify aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) .

- X-Ray Crystallography : Resolve Z/E isomerism; SHELX software refines bond lengths and angles (e.g., C=N bond: ~1.28 Å) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1) .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina assesses binding affinity (ΔG ~ -8.5 kcal/mol) to targets like COX-2 or EGFR kinases .

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -6.3 | -6.1 (CV) |

| Dipole Moment (D) | 4.8 | 4.6 (X-ray) |

Q. How to resolve contradictions in reported biological activities (e.g., IC₅₀ variability)?

- Methodological Adjustments :

- Assay Consistency : Use standardized protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation).

- Purity Validation : Ensure ≥98% purity via HPLC to exclude impurities affecting activity .

- Structural Confirmation : Verify Z-configuration via NOESY NMR (key for activity in hydrazone derivatives) .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Lipinski’s Rule Compliance : LogP ~2.8 (via ChemDraw), molecular weight 394.8 g/mol.

- Metabolic Stability : Microsomal assays (human liver microsomes) with half-life (t₁/₂) >60 min suggest moderate stability .

- Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., β-CD increases aqueous solubility by 5×) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results (e.g., IC₅₀ = 10 μM vs. 25 μM)?

- Possible Factors :

- Cell Line Variability : Sensitivity differences between MCF-7 (breast) vs. A549 (lung) cancer cells.

- Isomer Purity : E-isomer contamination (>5%) reduces activity in Z-dominant samples .

- Resolution :

- Chiral HPLC : Separate Z/E isomers (retention times: 12.3 vs. 14.1 min).

- Dose-Response Replication : Triplicate experiments with 95% confidence intervals .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.